molecular formula C17H14Cl2N2O B1396772 7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-39-8

7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396772
CAS No.: 1332528-39-8
M. Wt: 333.2 g/mol
InChI Key: UDBQZEVKBORFGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a derivative of this basic quinoline structure.

Scientific Research Applications

Photoluminescent Coordination Polymers

A study by Twaróg, Hołyńska, and Kochel (2020) discusses a photoluminescent coordination polymer constructed with a ligand derived from quinoline and pyridine, showcasing the ligand’s extended coordination capabilities. This polymer exhibits bathochromic/hypsochromic shifts in ligand absorption bands, leading to photoluminescent properties with potential applications in materials science (Twaróg, Hołyńska, & Kochel, 2020).

Antimycobacterial Activity

Kantevari et al. (2011) report on the synthesis of novel pyridine and dihydro-6H-quinolin-5-one derivatives via the Bohlmann-Rahtz reaction, highlighting their significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential of quinoline derivatives as therapeutic agents in combating tuberculosis (Kantevari et al., 2011).

Synthesis of Substituted Quinolines

Levine and Bardos (1972) explored synthetic routes for creating substituted quinolines, providing valuable insights into the methodologies for synthesizing quinoline derivatives. Their work contributes to the understanding of quinoline synthesis, which is relevant for developing new compounds for various scientific applications (Levine & Bardos, 1972).

Electronic Transport Materials

Yin et al. (2016) designed quinoxaline-containing compounds for use as electronic transporting materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). Their work demonstrates the role of quinoline derivatives in enhancing the performance of electronic devices, offering pathways for the development of efficient PhOLEDs (Yin et al., 2016).

Mechanism of Action

Properties

IUPAC Name

7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQZEVKBORFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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7,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

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